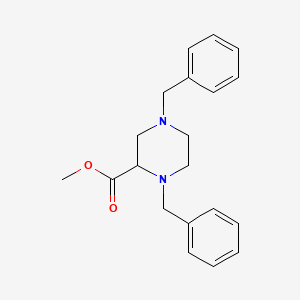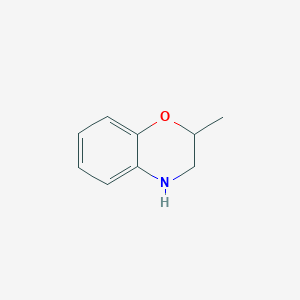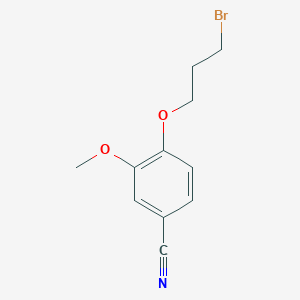
1,4-ジベンジルピペラジン-2-カルボン酸メチル
概要
説明
Methyl 1,4-dibenzylpiperazine-2-carboxylate is a chemical compound that belongs to the piperazine family. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms and a methyl ester group at the 2-position of the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
Methyl 1,4-dibenzylpiperazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
Mode of Action
The mode of action of Methyl 1,4-dibenzylpiperazine-2-carboxylate is currently unknown . It’s worth noting that benzylpiperazine derivatives, which share a similar structure, have been found to have a mixed mechanism of action, acting on the serotonergic and dopaminergic receptor systems in a similar fashion to mdma .
Pharmacokinetics
The compound’s impact on bioavailability is therefore unclear. The compound’s boiling point is 442°c at 760 mmhg, and it has a density of 113g/cm3 .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-dibenzylpiperazine-2-carboxylate typically involves the reaction of piperazine with benzyl chloride to form 1,4-dibenzylpiperazine. This intermediate is then reacted with methyl chloroformate to introduce the methyl ester group at the 2-position. The reaction conditions usually involve the use of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of Methyl 1,4-dibenzylpiperazine-2-carboxylate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Solvent extraction and recrystallization techniques are often employed to purify the final product .
化学反応の分析
Types of Reactions
Methyl 1,4-dibenzylpiperazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl groups or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in the replacement of benzyl groups with other functional groups .
類似化合物との比較
Similar Compounds
1-Benzylpiperazine: Similar in structure but lacks the second benzyl group and the ester group.
1,4-Dibenzylpiperazine: Lacks the ester group at the 2-position.
Methyl 1-benzylpiperazine-2-carboxylate: Similar but has only one benzyl group.
Uniqueness
Methyl 1,4-dibenzylpiperazine-2-carboxylate is unique due to the presence of both benzyl groups and the methyl ester group, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, offering versatility in chemical synthesis and potential biological activities .
特性
IUPAC Name |
methyl 1,4-dibenzylpiperazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-24-20(23)19-16-21(14-17-8-4-2-5-9-17)12-13-22(19)15-18-10-6-3-7-11-18/h2-11,19H,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBMUXEJSBIDMQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446224 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54969-33-4 | |
| Record name | Methyl 1,4-dibenzylpiperazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20446224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![Ethyl 4-chloro-5-isopropylpyrrolo[2,1-F][1,2,4]triazine-6-carboxylate](/img/structure/B1310487.png)

